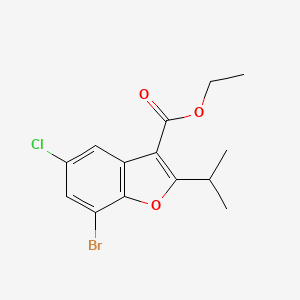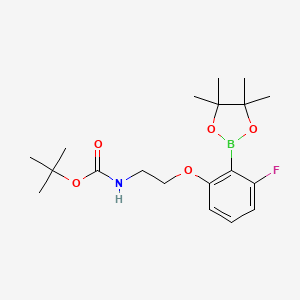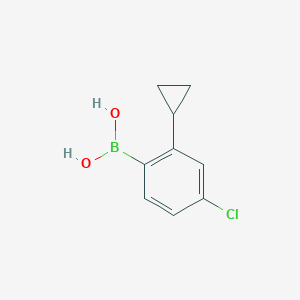![molecular formula C7H6BClN2O2 B13913984 (2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid is a boronic acid derivative that features a 2-chloroimidazo[1,2-a]pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine moiety.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with halides or pseudohalides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the primary product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.
Aplicaciones Científicas De Investigación
B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions to form complex organic molecules.
Medicine: Could be used in the development of pharmaceuticals, particularly those involving boron-containing compounds.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then participate in various reactions, such as transmetalation in Suzuki-Miyaura coupling, where the boronic acid group transfers to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
7-Methylimidazo[1,2-a]pyridine-6-boronic acid: Similar structure but with a methyl group instead of a chloro group.
2-Chloroimidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine scaffold.
Uniqueness
B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid is unique due to the presence of both a boronic acid group and a 2-chloroimidazo[1,2-a]pyridine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it particularly useful in cross-coupling reactions, where the boronic acid group plays a crucial role.
Propiedades
Fórmula molecular |
C7H6BClN2O2 |
|---|---|
Peso molecular |
196.40 g/mol |
Nombre IUPAC |
(2-chloroimidazo[1,2-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C7H6BClN2O2/c9-6-4-11-2-1-5(8(12)13)3-7(11)10-6/h1-4,12-13H |
Clave InChI |
QNARAUXMJZMSSO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=NC(=CN2C=C1)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)
![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)
![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)

![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)





![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)

![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
